(S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid
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Overview
Description
(S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes an amino group, a nitroanilino group, and a phenylpropan-2-yl group. Its unique configuration makes it a subject of interest in synthetic chemistry, biological research, and potential medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Nitroanilino Group: This step involves the nitration of aniline to form 4-nitroaniline.
Coupling Reaction: The 4-nitroaniline is then coupled with a suitable carboxylic acid derivative to form the intermediate compound.
Reduction and Amination: The nitro group is reduced to an amino group, followed by amination to introduce the amino group at the 4th position.
Final Assembly: The intermediate compounds are then assembled through peptide bond formation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry or biological studies.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
The compound’s potential therapeutic properties are being explored, particularly its ability to interact with specific molecular targets in the body. It may have applications in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-amino-5-oxo-5-phenylpentanoic acid: Similar structure but lacks the nitroanilino group.
(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-ylamine: Similar structure but lacks the amino group at the 4th position.
Uniqueness
The presence of both the nitroanilino group and the amino group at specific positions in (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid makes it unique. This configuration allows for specific interactions with molecular targets, which can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c21-16(10-11-18(25)26)19(27)23-17(12-13-4-2-1-3-5-13)20(28)22-14-6-8-15(9-7-14)24(29)30/h1-9,16-17H,10-12,21H2,(H,22,28)(H,23,27)(H,25,26)/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGDXTAGQBVOQR-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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